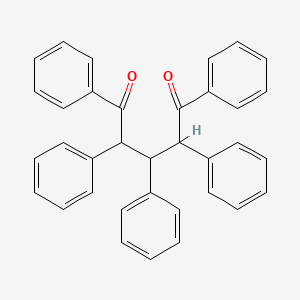
3-Acetamido-4-methoxybenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(acetylamino)-4-methoxybenzenesulfonyl fluoride: is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and are often used in various chemical reactions and applications. The presence of both acetylamino and methoxy groups on the benzene ring, along with the sulfonyl fluoride functional group, makes this compound particularly interesting for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form 3-(acetylamino)-4-methoxyaniline.
Sulfonylation: Finally, the acetylamino compound is reacted with sulfuryl fluoride (SO2F2) to introduce the sulfonyl fluoride group, yielding 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride.
Industrial Production Methods: In an industrial setting, the synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and automated systems may also be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonyl thiocyanates.
Reduction: Formation of 3-amino-4-methoxybenzenesulfonyl fluoride.
Oxidation: Formation of 3-(acetylamino)-4-hydroxybenzenesulfonyl fluoride.
Applications De Recherche Scientifique
Chemistry: 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride is used as a building block in organic synthesis, particularly in the preparation of sulfonamide-based compounds. It is also employed in click chemistry reactions, where the sulfonyl fluoride group acts as a reactive handle for further functionalization.
Biology: In biological research, this compound is used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups. It serves as a probe to investigate the active sites of enzymes and their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new drugs with sulfonamide moieties. These drugs may exhibit antibacterial, antifungal, or anticancer properties.
Industry: In the industrial sector, 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of biomolecules. The acetylamino and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
4-(acetylamino)benzenesulfonyl fluoride: Lacks the methoxy group, which may affect its reactivity and binding properties.
3-(fluorosulfonyl)benzoic acid: Contains a carboxylic acid group instead of an acetylamino group, leading to different chemical behavior.
1,3-benzenedisulfonyl fluoride: Contains two sulfonyl fluoride groups, which may result in different reactivity and applications.
Uniqueness: 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride is unique due to the presence of both acetylamino and methoxy groups on the benzene ring, along with the sulfonyl fluoride functional group. This combination of functional groups imparts distinct reactivity and binding properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
885-87-0 |
|---|---|
Formule moléculaire |
C9H10FNO4S |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
3-acetamido-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10FNO4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
DPQQVRWSRIMQLT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969294.png)
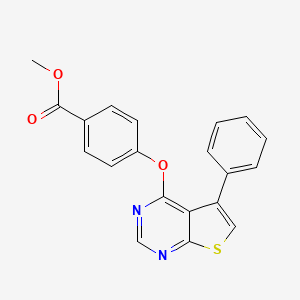
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11969310.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11969315.png)
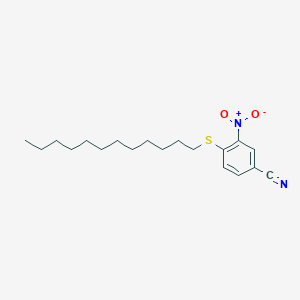


![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11969328.png)
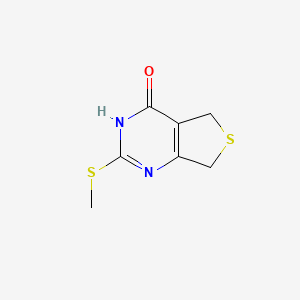
![(4Z)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11969340.png)

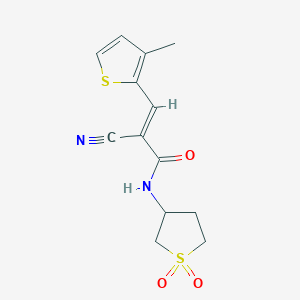
![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)
